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Compound of Interest

Compound Name: Diethyl hex-2-enedioate

Cat. No.: B15483354

Despite a comprehensive search of available scientific databases and literature, detailed
experimental spectroscopic data (NMR, IR, and MS) for Diethyl hex-2-enedioate remains
elusive. This technical guide, therefore, outlines the expected spectroscopic characteristics
based on the compound's structure and provides the general methodologies for acquiring such
data.

While specific, experimentally verified data for Diethyl hex-2-enedioate is not readily available
in public databases, this document serves as a guide for researchers, scientists, and drug
development professionals on the anticipated spectroscopic properties and the necessary
experimental protocols for their determination. The information herein is based on the analysis
of structurally similar compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Diethyl hex-2-enedioate. These predictions are based
on the chemical structure and data from analogous compounds.

Table 1: Predicted *H NMR Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.9 Doublet of Triplets 1H =CH-CO

~5.8 Doublet of Triplets 1H -CH=

~4.2 Quartet 4H -O-CH2-CHs (x2)

~2.5 Quartet 2H -CHz2-CH=

~2.3 Triplet 2H -CH2-CO

~1.3 Triplet 6H -O-CH2z2-CHs (x2)
. 1 13

Chemical Shift (ppm)

Assignment

~172 C=0 (ester at C1)
~165 C=0 (ester at C6)
~145 =CH-CO

~122 -CH=

-61 -O-CHa- (x2)

~30 -CH2-CH=

~28 -CH2-CO

~14 -CHs (x2)

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~2980-2900 Medium-Strong C-H stretch (alkane)

C=0 stretch (a,B-unsaturated
~1720 Strong

ester)
~1650 Medium C=C stretch (alkene)
~1250-1000 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

mlz Interpretation

200 [M]* (Molecular lon)
155 [M - OCH2CHs]*

127 [M - COOCH2CHs]*
111 [M - CH2COOCH2CHs]*
73 [COOCH2CHs]*

45 [OCH2CHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for Diethyl hex-2-enedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of Diethyl hex-2-enedioate in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300
MHz.

» 'H NMR Acquisition:
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o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, due to the lower natural abundance of 3C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (Neat): Place a drop of the neat liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
and place in a liquid cell.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1,

o Number of Scans: 16-32.
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o A background spectrum of the empty sample holder (or solvent) should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample
into a GC system coupled to a mass spectrometer. This is suitable for volatile and
thermally stable compounds.

o Direct Infusion: Introduce a solution of the sample directly into the ionization source of the
mass spectrometer.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source.
o Data Acquisition (Electron lonization - EI):

o lonization Energy: 70 eV.

o Mass Range: m/z 40-500.

o Scan Speed: 1 scan/second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Diethyl hex-2-enedioate.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl hex-2-enedioate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483354#spectroscopic-data-of-diethyl-hex-2-
enedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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